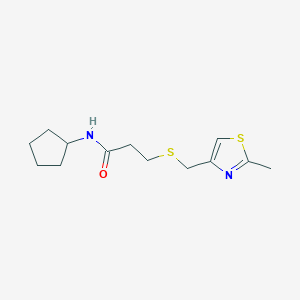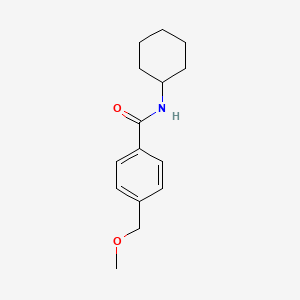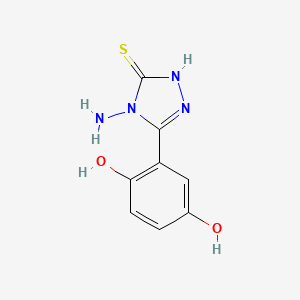
1-Methyl-3-(2-(phenylamino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-(phenylamino)ethyl)urea is an organic compound with the molecular formula C10H15N3O It is a derivative of urea, characterized by the presence of a phenylamino group attached to an ethyl chain, which is further connected to a methylated urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-(phenylamino)ethyl)urea can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with ethyl isocyanate to form an intermediate, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials, including phenylamine and ethyl isocyanate, are sourced in bulk to reduce costs.
化学反应分析
Types of Reactions: 1-Methyl-3-(2-(phenylamino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-30°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50-70°C.
Substitution: Halogenated reagents (e.g., bromine, chlorine); temperatures around 40-60°C.
Major Products Formed:
Oxidation: Urea derivatives with oxidized phenylamino groups.
Reduction: Amine derivatives with reduced phenylamino groups.
Substitution: Halogenated urea derivatives.
科学研究应用
1-Methyl-3-(2-(phenylamino)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer and neurological disorders. Its derivatives are evaluated for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-Methyl-3-(2-(phenylamino)ethyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The phenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of target proteins. The compound may also influence signaling pathways by altering the conformation of key molecules, leading to downstream effects on cellular processes.
相似化合物的比较
1-Methyl-3-(2-(phenylamino)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)guanidine: Contains a guanidine group instead of the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)carbamate: Features a carbamate group in place of the urea moiety.
Uniqueness: 1-Methyl-3-(2-(phenylamino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylamino and methylated urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
1-(2-anilinoethyl)-3-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)13-8-7-12-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H2,11,13,14) |
InChI 键 |
FDYUBEBTRLNSGI-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


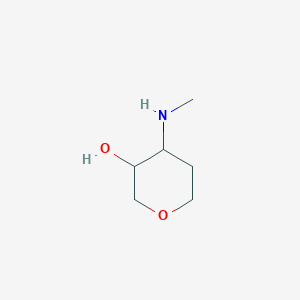
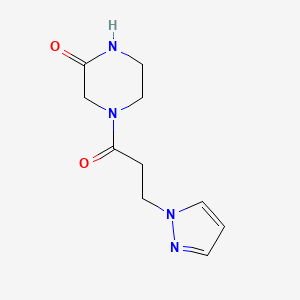

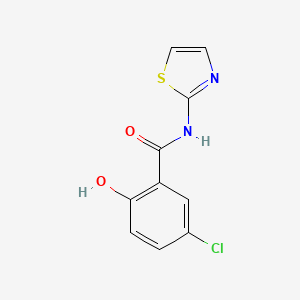
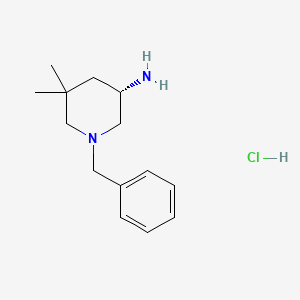
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
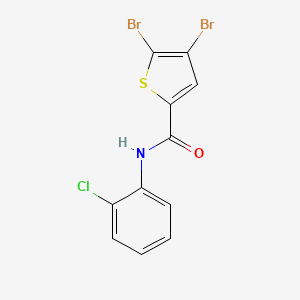

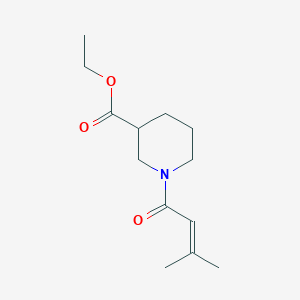
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
